GC-MS Reference Spectrum Confirms E-Stereochemistry Identity, Distinct from Z-Isomers and Regioisomers
The (E)-configuration of the carbon–carbon double bond in 3-(thiophen-2-yl)prop-2-en-1-ol is unambiguously established by GC-MS, with a reference spectrum deposited in the Wiley KnowItAll Mass Spectral Library [1]. This stereochemical assignment is critical because the corresponding Z-isomer would exhibit different physical properties and reactivity in stereospecific transformations. The regioisomer (E)-3-(thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) shares the same molecular formula and nearly identical predicted density (1.194 g/cm³) and boiling point (275.5 °C), but differs in the connectivity of the thiophene ring, yielding a distinct mass fragmentation pattern and NMR signature [2].
| Evidence Dimension | Structural identity via GC-MS retention time and fragmentation pattern |
|---|---|
| Target Compound Data | (E)-3-(thiophen-2-yl)prop-2-en-1-ol: InChI InChI=1S/C₇H₈OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H₂/b3-1+; Exact Mass 140.029586 g/mol; GC-MS spectrum available in Wiley Registry [1] |
| Comparator Or Baseline | (E)-3-(thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0): InChI differs in thiophene substitution position (C3 vs C2); Exact Mass also 140.029586 g/mol; separate Wiley Registry entry [2] |
| Quantified Difference | Distinct GC-MS retention index and fragmentation pattern (qualitative differentiation); identical nominal mass but different chromatographic behavior |
| Conditions | GC-MS analysis; Wiley KnowItAll Mass Spectral Library reference spectra |
Why This Matters
Procurement of the correct regioisomer and stereoisomer is essential for reproducible synthesis; the reference GC-MS spectrum provides unambiguous batch identity verification.
- [1] SpectraBase. (n.d.). (E)-3-(2-Thienyl)prop-2-en-1-ol – Compound ID AQbomIMlxrC. 1 MS (GC) spectrum; Exact Mass 140.029586 g/mol; InChI InChI=1S/C₇H₈OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H₂/b3-1+. View Source
- [2] MolAid. (n.d.). (E)-3-(Thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) – Predicted Boiling Point 275.5±20.0 °C, Density 1.194±0.06 g/cm³; Exact Mass 140.02964; PSA 48.47; LogP 1.7536. View Source
